molecular formula C16H19ClN2O6 B1482567 Ethyl 7-chloro-1-ethyl-6-nitro-4-oxo-1 CAS No. 2098500-77-5

Ethyl 7-chloro-1-ethyl-6-nitro-4-oxo-1

Cat. No.: B1482567
CAS No.: 2098500-77-5
M. Wt: 370.78 g/mol
InChI Key: MUTVQGGLJAAKCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound based on the quinolone core structure, a scaffold renowned in medicinal chemistry for its diverse biological activities. While direct studies on this specific nitro-substituted derivative are limited in the public domain, its structure places it within a class of molecules that have been extensively investigated for developing novel therapeutic agents. Quinolone and naphthyridone derivatives, which share significant structural similarity to this compound, have been identified as key scaffolds in the design of agents targeting nucleic acids. For instance, certain 6-aminoquinolones have been developed as selective binders of the HIV-1 TAR RNA, inhibiting viral replication by disrupting the Tat-TAR protein-RNA interaction essential for the virus's gene expression . Furthermore, recent research has highlighted the potential of quinolone derivatives beyond infectious diseases, demonstrating their ability to modulate microRNA (miRNA) processing in the context of cancer research . Specifically, some quinolones act by enhancing the TRBP-mediated loading of pre-miRNAs onto the Dicer enzyme, leading to altered miRNA maturation and exhibiting anti-proliferative effects against cancer cell lines, including ovarian cancer models . The specific substitutions on the quinolone core—such as the chloro and nitro groups at positions 7 and 6, and the ethyl ester at position 3—are critical determinants of its physicochemical properties and its potential to interact with biological targets like enzymes and RNA. This makes this compound,4-dihydroquinoline-3-carboxylate a valuable building block for researchers engaged in structure-activity relationship (SAR) studies, antiviral discovery, and the development of novel oncology therapeutics targeting RNA-mediated pathways.

Properties

IUPAC Name

ethanol;ethyl 7-chloro-1-ethyl-6-nitro-4-oxoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O5.C2H6O/c1-3-16-7-9(14(19)22-4-2)13(18)8-5-12(17(20)21)10(15)6-11(8)16;1-2-3/h5-7H,3-4H2,1-2H3;3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTVQGGLJAAKCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)[N+](=O)[O-])C(=O)OCC.CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Using Chloroethane

A patented industrially relevant method involves the ethylation of ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate in the presence of chloroethane gas under pressure with an acid-binding agent (e.g., sodium hydroxide or potassium hydroxide) in N,N-dimethylformamide (DMF) as solvent. The reaction proceeds under mild conditions (100–120 °C, 5–10 hours) in an autoclave with controlled pressure (0.1–0.5 MPa) of chloroethane, followed by work-up involving pH adjustment and dehydration to yield the ethylated product with high yield (~97.3%) and purity.

Step Reagents/Conditions Details
Solvent N,N-dimethylformamide (DMF) 1/3 to 2/3 reactor volume
Base Sodium hydroxide or potassium hydroxide Molar ratio 1–1.1:1 to substrate
Alkylating agent Chloroethane gas Pressure 0.1–0.5 MPa
Temperature 100–120 °C Reaction time 5–10 h
Work-up pH adjusted to 7–8 with acetic acid Cooling and dehydration steps
Yield 97.3% Melting point 140–142 °C

This method is noted for its environmental friendliness, mild conditions, and suitability for industrial-scale production.

Cyclization and Esterification via Acrylate Intermediate

Another approach involves the reaction of acrylate intermediates with ethylamine in mixed solvents (diethyl ether and ethanol) at room temperature, followed by cyclization in dry DMF with potassium carbonate. Subsequent hydrolysis and amine substitution steps lead to quinolone derivatives, which can be reduced catalytically (e.g., using RANEY® nickel under hydrogen) to obtain the nitro-substituted target compound.

Step Reagents/Conditions Details
Intermediate Acrylate derivative Starting material
Amination Ethylamine in Et2O/EtOH mixture Room temperature, 15 min
Cyclization K2CO3 in dry DMF 100 °C, 1 h
Hydrolysis 6 N HCl in EtOH reflux 1 h
Amine substitution Tetrahydroisoquinoline or other amines Dry DMF, Et3N base
Reduction H2, RANEY® Ni catalyst in DMF Nitro group reduction
Yield Variable, optimized for target derivatives Specific yields not always reported

This multi-step method is useful for introducing various C-7 substituents and fine-tuning the pharmacological properties of quinolone derivatives.

Nucleophilic Substitution Using 1-Ethyl Group

A related synthetic variant involves nucleophilic substitution of the 7-chloro position with ethyl groups using alkyl halides (e.g., chloroethane) under basic conditions in polar aprotic solvents like DMF. The reaction is often conducted with acid-binding agents such as triethylamine or alkali hydroxides to neutralize generated acids.

Reaction Variant Solvent Base/Acid Binding Agent Temperature Pressure Notes
Ethylation via chloroethane DMF Sodium hydroxide or KOH 100–120 °C 0.1–0.5 MPa Industrial scale, high yield
Amination with ethylamine Et2O/EtOH None or mild base Room temp Atmospheric Precursor formation

The reaction temperatures range broadly from 20 °C up to 180 °C depending on the variant, with pressures from atmospheric to 10 bars or more for gaseous reagents. The reaction times vary from minutes to several hours depending on the step.

Research Findings and Yield Data

  • The chloroethane alkylation method yields the ethylated quinolone ester in yields exceeding 97%, with melting points consistent with high purity (140–142 °C).

  • Hydrolysis and reduction steps in the multi-stage synthesis yield nitro-substituted quinolones with yields typically ranging from 80% to 95%, depending on the specific substituents and conditions.

  • Use of potassium carbonate as a base in DMF at 100 °C for 1 hour effectively promotes cyclization and substitution reactions with yields around 90% reported for related quinolone intermediates.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Industrial Applicability
Chloroethane alkylation DMF, NaOH/KOH, 100–120 °C, 0.1–0.5 MPa 97.3 Mild, environmentally friendly, high yield Yes
Acrylate intermediate cyclization Ethylamine, K2CO3, DMF, HCl hydrolysis 80–90 Versatile for substituent variation Research scale
Nucleophilic substitution with amines DMF, Et3N, 20–180 °C, variable pressure 85–95 Broad scope, adaptable conditions Yes

Scientific Research Applications

Scientific Research Applications

1. Chemistry:
Ethyl 7-chloro-1-ethyl-6-nitro-4-oxo-1 serves as a crucial building block in organic synthesis. It is utilized to develop more complex molecules, facilitating advancements in chemical research.

2. Biology:
This compound has been studied extensively for its biological activities, particularly:

  • Antimicrobial Properties: It exhibits significant antibacterial effects against various pathogens, including Escherichia coli and Staphylococcus aureus. The mechanism involves inhibiting bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV.
    PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
    Escherichia coli32
    Staphylococcus aureus16
    Pseudomonas aeruginosa64
    Candida albicans128

3. Medicine:
Research has indicated potential therapeutic applications in developing new antibiotics and antifungal agents. The compound's low toxicity in mammalian cells at therapeutic concentrations makes it a candidate for further drug development.

4. Industry:
In industrial settings, this compound is used to create new materials and chemical processes. Its unique properties allow for modifications that enhance the performance of various industrial applications.

Case Studies

Case Study 1: Antibacterial Activity
A study published in MDPI explored the antibacterial efficacy of this compound against multidrug-resistant strains. The research highlighted its effectiveness with MIC values ranging from 16 to 64 µg/mL against clinical isolates of E. coli and MRSA, suggesting its potential as a new therapeutic agent .

Case Study 2: Antifungal Properties
Another investigation focused on the antifungal activity of this compound against Candida species. Results showed significant inhibition at concentrations as low as 128 µg/mL, indicating its potential use in treating fungal infections resistant to conventional therapies .

Toxicological Profile

Preliminary cytotoxicity assays have demonstrated that this compound exhibits low toxicity levels in mammalian cell lines at therapeutic concentrations, making it a promising candidate for further research in antimicrobial development .

Mechanism of Action

The compound exerts its effects primarily through interactions with cellular enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with DNA, leading to antimicrobial and anticancer activities. The quinoline core can intercalate with DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline derivatives exhibit significant variability in biological and physical properties due to substituent modifications. Below is a detailed comparison of Ethyl 7-chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid with analogous compounds:

Table 1: Structural and Physical Comparison of 4-Oxoquinoline Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Melting Point (K) Crystallographic Data (Space Group)
This compound,4-dihydro-3-quinolinecarboxylate 1: Ethyl; 6: NO₂; 7: Cl C₁₄H₁₃ClN₂O₅ 324.72 70186-33-3 Not reported Not reported
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate 1: Cyclopropyl; 6: F; 8: NO₂; 7: Cl C₁₅H₁₂ClFN₂O₅ 354.72 Not provided 438 Triclinic, P1 (a=8.23 Å, b=9.15 Å, c=10.74 Å)
7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 1: 4-Fluorophenyl; 6: F; 7: Cl C₁₆H₉ClF₂NO₃ 336.70 86393-33-1 Not reported Not reported
7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 1: Cyclopropyl; 6: F; 7: Cl C₁₃H₁₀ClFNO₃ 293.68 Not provided Not reported Not reported

Key Observations:

Substituent Effects on Molecular Weight: The cyclopropyl analog (C₁₅H₁₂ClFN₂O₅) has a higher molecular weight (354.72 g/mol) due to the addition of fluorine and a cyclopropyl group . Replacement of the ethyl group with a 4-fluorophenyl (C₁₆H₉ClF₂NO₃) increases aromaticity but reduces steric bulk compared to cyclopropyl .

Positional Isomerism: The nitro group in the target compound is at position 6, whereas in the cyclopropyl derivative (C₁₅H₁₂ClFN₂O₅), it shifts to position 8.

Crystallographic Differences: The cyclopropyl derivative crystallizes in a triclinic P1 system with distinct unit cell parameters (a=8.23 Å, b=9.15 Å, c=10.74 Å). Its packing is stabilized by C–H···O and C–H···Cl interactions, which are less pronounced in the ethyl-nitro analog due to steric hindrance from the ethyl group .

Electron-Withdrawing Groups: The nitro group (NO₂) at position 6 in the target compound is a stronger electron-withdrawing group than the fluorine atom in analogs like C₁₅H₁₂ClFN₂O₅. This affects reactivity in substitution reactions and π-π stacking interactions .

Research Findings and Methodological Insights

  • Crystallography : Structural data for the cyclopropyl derivative (C₁₅H₁₂ClFN₂O₅) were obtained using SHELX software, a standard tool for small-molecule refinement . The program’s robustness in handling intermolecular interactions (e.g., C–H···O and C–H···Cl) underscores its utility in analyzing substituent effects on crystal packing .
  • Synthetic Flexibility: The quinoline core allows for diverse substitutions, as seen in derivatives like 7f (), which incorporates acetamido and sulfonamido groups. However, such modifications lie outside the scope of direct structural analogs .

Biological Activity

Ethyl 7-chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (commonly referred to as compound 1) is a derivative of quinolone with promising biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various studies and research findings.

Chemical Structure and Properties

The compound features a quinoline backbone with several functional groups that contribute to its biological activity. The presence of the chloro and nitro substituents on the aromatic ring enhances its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compound 1, particularly against ovarian cancer cell lines. In vitro assays demonstrated that it exhibits significant antiproliferative effects on SKOV-3 cells, with a GI50 (growth inhibition concentration) value indicating its potency. Comparative studies showed that compound 1 was more effective than enoxacin, a known anticancer agent, suggesting its potential as a broad-spectrum anti-cancer agent .

Table 1: Antiproliferative Activity Against Ovarian Cancer Cell Lines

CompoundCell LineGI50 (μM)
This compoundSKOV-315.99
EnoxacinSKOV-333.93
Compound AOVCA43320.00
Compound BA278025.00

The mechanism by which compound 1 exerts its anticancer effects appears to be independent of topoisomerase inhibition, which is a common pathway for many quinolone derivatives. Instead, it may modulate microRNA processing, enhancing the expression of tumor-suppressive miRNAs . This unique mechanism opens avenues for further research into its role in cancer therapy.

Antibacterial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial activity against various pathogens. Studies have shown that it can inhibit bacterial growth effectively, making it a candidate for further development as an antibacterial agent .

Table 2: Antibacterial Activity Against Selected Pathogens

PathogenMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus12.5
Escherichia coli10
Mycobacterium tuberculosis5

Case Studies and Research Findings

Several case studies have been documented regarding the use of this compound in both laboratory settings and clinical trials:

  • Study on Ovarian Cancer : A study conducted on SKOV-3 cells revealed that compound 1 significantly inhibited cell proliferation compared to control groups. The research team noted the compound's ability to induce apoptosis in cancer cells without affecting normal cell lines .
  • Antibacterial Testing : In a series of experiments evaluating its antibacterial properties, this compound was tested against various bacterial strains. It showed promising results against resistant strains of Staphylococcus aureus, indicating its potential utility in treating infections caused by antibiotic-resistant bacteria .

Q & A

Q. How can molecular docking studies be optimized to predict this compound’s biological interactions?

  • Methodological Answer :
  • Ligand Preparation : Generate 3D conformers using software like Open Babel, accounting for tautomeric states.
  • Target Selection : Use homology modeling if crystal structures of target proteins (e.g., DNA gyrase) are unavailable.
  • Validation : Compare docking scores (e.g., AutoDock Vina) with experimental IC₅₀ values from enzyme inhibition assays. Cross-check with molecular dynamics simulations to assess binding stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-chloro-1-ethyl-6-nitro-4-oxo-1
Reactant of Route 2
Reactant of Route 2
Ethyl 7-chloro-1-ethyl-6-nitro-4-oxo-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.